molecular formula C8H12O6 B2856254 dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate CAS No. 76245-10-8

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate

Cat. No.: B2856254
CAS No.: 76245-10-8
M. Wt: 204.178
InChI Key: YTJFNYOCDXQECS-OLQVQODUSA-N
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Description

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate is an organic compound characterized by its unique dioxane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate typically involves the reaction of appropriate diols with dimethyl oxalate under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex dioxane-containing molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to act as a prodrug or a drug delivery agent.

    Industry: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate exerts its effects involves its interaction with various molecular targets. The compound’s ester groups can undergo hydrolysis to release active intermediates, which can then interact with biological targets, such as enzymes or receptors. The dioxane ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2S,5R)-1,4-dithiane-2,5-diol
  • Dimethyl (2S,5R)-1,4-dithiane-2,5-dithiol
  • Dimethyl (2S,5R)-1,4-dithiane-2,5-diselenol

Uniqueness

Dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate is unique due to its dioxane ring structure, which imparts specific chemical and physical properties. Compared to similar compounds with sulfur or selenium atoms in the ring, the oxygen atoms in the dioxane ring provide different reactivity and stability profiles. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

dimethyl (2S,5R)-1,4-dioxane-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-11-7(9)5-3-14-6(4-13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJFNYOCDXQECS-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CO[C@@H](CO1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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